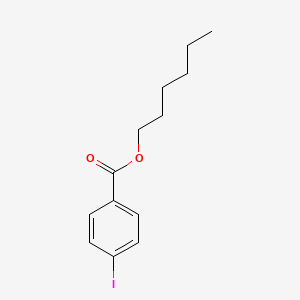

Benzoic acid, 4-iodo-, hexyl ester

Beschreibung

Benzoic acid, 4-iodo-, hexyl ester (IUPAC name: hexyl 4-iodobenzoate) is a halogenated aromatic ester derived from 4-iodobenzoic acid and hexanol. Its molecular formula is C₁₃H₁₇IO₂, with a theoretical molecular weight of 332.18 g/mol. The iodine substituent at the para position introduces significant steric bulk and polarizability, distinguishing it from common hydroxy- or methoxy-substituted benzoate esters.

Eigenschaften

CAS-Nummer |

501102-39-2 |

|---|---|

Molekularformel |

C13H17IO2 |

Molekulargewicht |

332.18 g/mol |

IUPAC-Name |

hexyl 4-iodobenzoate |

InChI |

InChI=1S/C13H17IO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI-Schlüssel |

GKRXJASBZIAMBE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The preparation of benzoic acid, 4-iodo-, hexyl ester can be achieved through the esterification of 4-iodobenzoic acid with hexanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The iodine atom in benzoic acid, 4-iodo-, hexyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Oxidation Reactions: The ester group can be oxidized under strong oxidative conditions, such as using potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Formation of 4-iodobenzoic acid.

Reduction: Formation of 4-iodobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: Benzoic acid, 4-iodo-, hexyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology:

Biological Studies: This compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems.

Medicine:

Industry:

Material Science: Benzoic acid, 4-iodo-, hexyl ester can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-iodo-, hexyl ester involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of benzoic acid esters with varying substituents and alkyl chains:

Key Observations :

- Iodine vs. Chlorine: The larger atomic radius of iodine enhances polarizability, which may improve UV absorption properties compared to chloro-substituted analogs .

- Ester Chain Length: Longer alkyl chains (e.g., hexyl) increase lipophilicity, reducing water solubility but enhancing compatibility with nonpolar matrices (e.g., polymers, oils) .

Solubility and Stability

- Hexylparaben : Exhibits moderate solubility in PEG 1000/water systems (e.g., 0.31% w/w at 20°C) due to its hydrophilic hydroxyl group .

- 4-Iodo Derivative : Predicted to have lower aqueous solubility than parabens due to iodine’s hydrophobic nature. Likely soluble in organic solvents (e.g., DCM, THF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.